molecular formula C20H28N4O B6577032 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea CAS No. 1172109-55-5

3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea

Cat. No.: B6577032
CAS No.: 1172109-55-5
M. Wt: 340.5 g/mol
InChI Key: YOHOOUFGHMYWKJ-UHFFFAOYSA-N
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Description

The compound 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea is a urea derivative with a complex tertiary amine and aromatic substituent structure. Its molecular architecture includes dual dimethylamino groups and a 3-methylphenyl moiety, which likely influence its physicochemical properties, such as solubility, lipophilicity, and binding affinity.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-15-7-6-8-17(13-15)22-20(25)21-14-19(24(4)5)16-9-11-18(12-10-16)23(2)3/h6-13,19H,14H2,1-5H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHOOUFGHMYWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenyl isocyanate with 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted urea derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of dimethylamino groups suggests that these derivatives may have activity as enzyme inhibitors or receptor modulators, which could be useful in treating various diseases.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their functional distinctions based on available evidence:

Compound Name Key Structural Differences Potential Applications/Findings Reference(s)
3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea Dual dimethylamino groups, 3-methylphenylurea backbone. Hypothesized receptor binding (e.g., serotonin/dopamine receptors) due to tertiary amine motifs. N/A
1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea Cycloheptyl substituents, extended carbamoyl linkage. Metabolite detected in blood; possible metabolic stability challenges.
4-[2-(Dimethylamino)ethyl]phenol Simpler structure: phenol core with dimethylaminoethyl chain. Intermediate in synthesis; potential impurity in related pharmaceuticals.
6,9-bis(carboxymethyl)-14-(4-[(E)-3-(4-(dimethylamino)phenyl)acryloyl]phenoxy)...[DT(Ch)₂] Conjugated with DTPA for radiolabeling (99mTc); acryloyl and carboxymethyl groups. Radiolabeling agent for imaging studies; high yield (95%) in synthesis.

Key Observations:

Structural Complexity vs. Functionality: The target compound lacks conjugated imaging moieties (e.g., DTPA in ), limiting its direct use in radiolabeling. However, its urea backbone may enhance hydrogen-bonding interactions compared to phenol-based analogs ( ).

Metabolic Stability : Compounds like 1-cycloheptyl...urea ( ) highlight the metabolic challenges of bulky substituents, suggesting that the target compound’s 3-methylphenyl group may offer improved stability over cycloheptyl analogs.

Biological Activity

3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse sources.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N4O
  • Molecular Weight : 320.41 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer cell lines, where it demonstrates significant cytotoxic effects. The following sections detail specific findings regarding its activity against various cancer types.

Anticancer Activity

  • Cell Viability and Cytotoxicity
    • Studies have shown that the compound exhibits potent cytotoxicity against several cancer cell lines, including pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231). For instance, at concentrations of 1 and 2 µM, it significantly inhibited colony growth in MDA-MB-231 cells and reduced cell viability in Panc-1 spheroids by approximately 45% compared to controls .
  • Mechanism of Action
    • The mechanism by which this compound exerts its effects appears to involve multiple pathways:
      • Disruption of cell cycle progression.
      • Induction of apoptosis in cancer cells.
      • Inhibition of specific signaling pathways that are crucial for tumor growth and survival.
  • Structure-Activity Relationship (SAR)
    • Modifications to the dimethylamino groups and the phenyl ring have been shown to influence the biological activity significantly. For example, the introduction of electron-withdrawing groups enhances anticancer potency . The presence of multiple dimethylamino groups appears to increase solubility and bioavailability, contributing to its effectiveness.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

StudyCancer TypeConcentrationEffect
Study AMDA-MB-2311 µMComplete inhibition of colony growth
Study BPanc-12 µMReduced cell viability by 45%
Study CMDA-MB-231 spheroids2 µMSignificant reduction in spheroid size

These studies illustrate the potential for this compound as a lead candidate for further development into anticancer therapies.

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